![molecular formula C27H23FN2O5 B2561250 ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114835-27-6](/img/structure/B2561250.png)
ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorophenyl and methoxyphenyl groups, and esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学研究应用
Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group.
Uniqueness
Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
常见问题
Q. What are the standard synthetic routes for ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step organic reactions, such as:
- Quinoline Core Formation : Cyclocondensation of substituted anilines with ethyl acetoacetate derivatives under acid/base catalysis (e.g., CAN as a catalyst) to form the quinoline backbone .
- Functionalization : Introduction of the 3-fluorophenylcarbamoylmethoxy group via nucleophilic substitution or coupling reactions, often using K₂CO₃ as a base in refluxing acetonitrile .
- Esterification : Final carboxylate ester formation using ethyl chloroformate or similar agents.
Key Variables :
- Catalyst Choice : Ceric ammonium nitrate (CAN) improves cyclization efficiency .
- Temperature : Reflux conditions (e.g., 70–150°C) enhance reaction rates but may degrade thermally sensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., CH₃CN) favor nucleophilic substitutions, while methanol aids cyclization .
Yield Optimization :
- Purification via silica gel chromatography (petroleum ether/EtOAc gradients) typically achieves >80% purity .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Basic Research Question
Primary Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the quinoline ring at δ 7.0–8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₂F₂N₂O₅) .
- X-ray Crystallography : Resolves steric effects from the 3-methoxyphenyl and carbamoyl groups, though crystal growth may fail due to ester group flexibility .
Data Contradictions :
- Tautomerism : The quinoline-4-carboxylate group may exhibit keto-enol tautomerism, leading to split peaks in NMR under certain conditions .
- Impurity Artifacts : Residual solvents (e.g., DMSO in ¹³C NMR) or unreacted intermediates (e.g., ethyl chloroformate) require careful spectral deconvolution .
Q. What in vitro biological screening strategies are used to evaluate this compound’s pharmacological potential?
Basic Research Question
Standard Assays :
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC/MBC protocols .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PDGF-R) or inflammatory targets (e.g., NF-κB) .
Methodological Considerations :
- Solubility : DMSO stock solutions (≤0.1% final concentration) prevent solvent toxicity .
- Positive Controls : Compare activity to known agents (e.g., ciprofloxacin for antimicrobial screening) .
Q. How do substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) impact the compound’s bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Fluorine Position : 3-Fluorophenyl enhances membrane permeability via lipophilicity (logP ~3.5) compared to 4-fluorophenyl derivatives (logP ~3.2) .
- Methoxy Group : The 3-methoxyphenyl moiety improves π-π stacking with hydrophobic enzyme pockets (e.g., quinoline-targeted kinases) .
Contradictory Data :
- Antibacterial vs. Anticancer Activity : Fluorine at the 3-position may boost antibacterial potency but reduce anticancer efficacy due to altered target binding .
Experimental Design for SAR :
- Analog Synthesis : Systematic substitution (e.g., replacing F with Cl or CF₃) and comparative bioassays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for kinase targets .
Q. What strategies resolve low solubility issues during in vivo testing?
Advanced Research Question
Formulation Approaches :
- Prodrug Design : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
- Nanoencapsulation : Use of liposomes or PLGA nanoparticles to improve bioavailability .
Analytical Validation :
- HPLC-MS : Monitor compound stability in simulated physiological fluids (e.g., PBS, pH 7.4) .
- Pharmacokinetics : LC-MS/MS to quantify plasma concentration-time profiles after IV/oral administration .
Q. How are stability and degradation profiles analyzed under varying storage conditions?
Basic Research Question
Protocols :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks .
- HPLC-PDA : Track degradation products (e.g., hydrolyzed carboxylic acid or demethylated analogs) .
Key Findings :
- Ester Hydrolysis : The ethyl ester group degrades in alkaline buffers (t₁/₂ ~24 hrs at pH 9) .
- Photodegradation : Quinoline core oxidation occurs under UV light, necessitating amber glass storage .
Q. What safety precautions are critical during handling, based on structural analogs?
Basic Research Question
Hazard Mitigation :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .
Emergency Protocols :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .
Q. How can contradictory bioactivity data between academic studies be addressed?
Advanced Research Question
Root Causes :
- Assay Variability : Differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) or cell culture conditions .
- Compound Purity : Impurities >5% (e.g., unreacted starting materials) may skew results .
Resolution Strategies :
属性
IUPAC Name |
ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-10-11-23-22(13-18)25(15-24(30-23)17-6-4-9-21(12-17)33-2)35-16-26(31)29-20-8-5-7-19(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJMPCERUTLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。